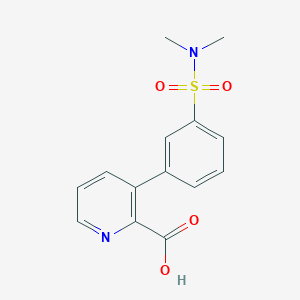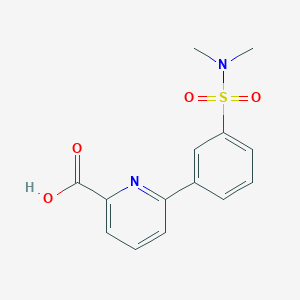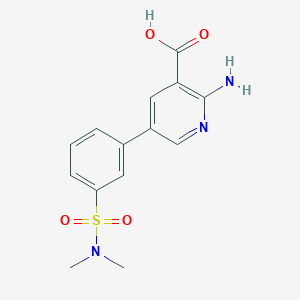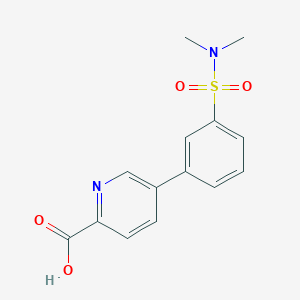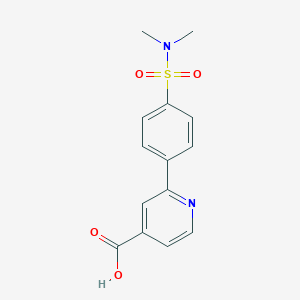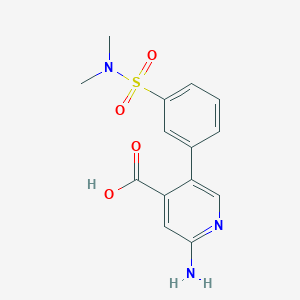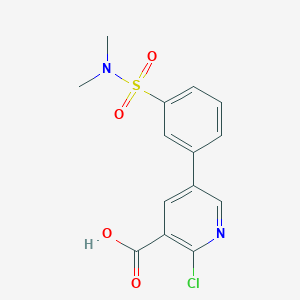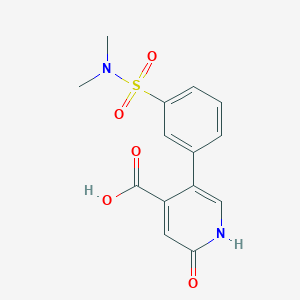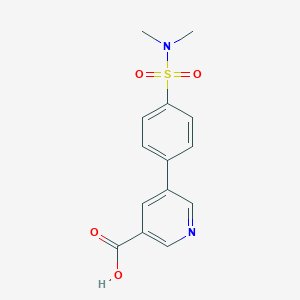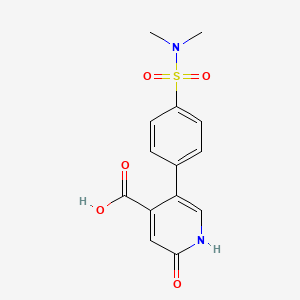
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid (6-DNP) is a synthetic molecule belonging to the family of nicotinic acid derivatives. It has been extensively studied in the past few decades due to its potential application in scientific research, as well as its biochemical and physiological effects. In
Mécanisme D'action
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD) synthetase, which is involved in the synthesis of NAD. By inhibiting the enzyme, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% prevents the production of NAD, which in turn leads to the inhibition of NAD-dependent processes, such as glycolysis and fatty acid oxidation.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of ketone bodies, which can lead to increased energy production. It has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to reduce the production of ATP, which can lead to decreased energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is its ability to inhibit NAD synthetase, which can be used to study the effects of NAD deficiency. Additionally, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to be relatively stable, and can be stored for long periods of time without significant degradation. However, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been shown to be toxic to cells, and its use should be done with caution.
Orientations Futures
Given the potential applications of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, there are a number of future directions that could be explored. For example, further research could be conducted to study the effects of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on gene expression and drug metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, such as the treatment of neurological and psychiatric disorders. Finally, further research could be conducted to explore the potential toxicity of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, and to develop methods to reduce its toxicity.
Méthodes De Synthèse
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized through a two-step process, beginning with the reaction of 4-nitrophenol with N,N-dimethylsulfamide. This reaction produces 4-N,N-dimethylsulfamoylphenol, which is then treated with sodium nitrite and acetic acid to produce 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%.
Applications De Recherche Scientifique
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research, including the study of enzyme-catalyzed reactions, the production of transgenic animals, and the study of gene expression. It has also been used in the study of drug metabolism, as well as the study of neurological and psychiatric disorders.
Propriétés
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMRTXYXNPVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


